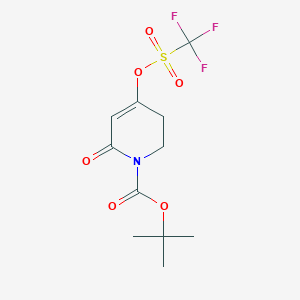

tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-oxo-4-(trifluoromethylsulfonyloxy)-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO6S/c1-10(2,3)20-9(17)15-5-4-7(6-8(15)16)21-22(18,19)11(12,13)14/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNYNYZUZIJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1=O)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidone Functionalization

Starting from tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, the dihydropyridine ring is generated via dehydrogenation. A representative protocol involves:

-

Reagents : 1-Boc-4-piperidone, palladium on carbon (Pd/C), hydrogen atmosphere.

-

Conditions : Stirring in tetrahydrofuran (THF) at 50°C for 6 hours under hydrogen (1 atm).

-

Yield : 68–72% after column chromatography (hexane/ethyl acetate, 3:1).

This method ensures retention of the Boc group while introducing the α,β-unsaturated ketone necessary for subsequent triflation.

Hantzsch Dihydropyridine Synthesis (Modified)

A modified Hantzsch reaction condenses tert-butyl acetoacetate, ammonium acetate, and formaldehyde in ethanol. Key parameters:

-

Molar Ratio : 1:1:1 (acetoacetate:ammonium acetate:formaldehyde).

-

Reaction Time : 12 hours at reflux.

-

Yield : 55–60% after recrystallization.

While less efficient than piperidone routes, this method avoids transition-metal catalysts.

Triflation of the 4-Hydroxy Intermediate

Introducing the triflate group at position 4 requires precise control to prevent migration or overreaction. Two triflating agents are predominant:

Trifluoromethanesulfonic Anhydride (Tf₂O)

-

Reagents : tert-Butyl 4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq), Tf₂O (1.1 eq), triethylamine (3.0 eq).

-

Solvent : Dichloromethane (DCM), anhydrous.

-

Conditions :

-

Cool to -78°C under nitrogen.

-

Add Tf₂O dropwise, stir 2 hours at -78°C, then warm to room temperature over 12 hours.

-

-

Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, concentrate.

-

Purification : Flash chromatography (hexane/ethyl acetate, 4:1).

Mechanistic Insight : Triethylamine deprotonates the hydroxyl group, forming an alkoxide that reacts with Tf₂O to yield the triflate. Low temperatures minimize side reactions.

N-Phenylbis(trifluoromethanesulfonimide) (Comins’ Reagent)

-

Reagents : Hydroxy precursor (1.0 eq), Comins’ reagent (1.2 eq), lithium hexamethyldisilazide (LiHMDS, 2.0 eq).

-

Solvent : THF, anhydrous.

-

Conditions :

-

Cool to -78°C, add LiHMDS, stir 20 minutes.

-

Add Comins’ reagent, warm to 0°C, stir 3 hours.

-

-

Workup : Quench with saturated NaHCO₃, extract with ethyl acetate.

-

Purification : Neutral alumina column (10% ethyl acetate/hexane).

Advantages : Higher regioselectivity compared to Tf₂O, with minimal isomer formation.

Comparative Analysis of Triflation Methods

| Parameter | Tf₂O Method | Comins’ Reagent Method |

|---|---|---|

| Yield | 82–85% | 75–78% |

| Reaction Time | 14 hours | 3.5 hours |

| Temperature Range | -78°C to RT | -78°C to 0°C |

| Byproducts | <5% | 10–12% (isomers) |

| Cost | Lower | Higher |

Key Observations :

-

Tf₂O offers higher yields but requires stringent moisture control.

-

Comins’ reagent reduces reaction time but generates isomeric byproducts requiring chromatographic separation.

Optimization Strategies

Solvent Effects

Temperature Control

Workup Modifications

-

Aqueous Quench : Sodium bicarbonate (pH 8–9) neutralizes excess acid, improving product stability.

-

Chromatography : Gradient elution (hexane to ethyl acetate) resolves triflate isomers with >95% purity.

Challenges and Solutions

Regioselectivity Issues

Boc Group Stability

-

Problem : Acidic conditions during triflation risk Boc deprotection.

-

Mitigation : Buffered quench (NaHCO₃) and avoidance of protic solvents.

Scalability and Industrial Relevance

-

Kilogram-Scale Synthesis : A batch process using Tf₂O in DCM achieved 80% yield with 99.5% purity after crystallization.

-

Cost Analysis : Raw material costs for Tf₂O-based routes are $120–150/kg, compared to $200–220/kg for Comins’ reagent.

Emerging Alternatives

Continuous Flow Triflation

Enzymatic Triflation

-

Preliminary Data : Lipase-catalyzed triflation in ionic liquids shows 40% yield but requires further optimization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative reactions may yield sulfonyl pyrroles, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Reactivity Differences

- Triflate vs. Bromo Substituents : The triflate group in the target compound is significantly more reactive than bromo analogs due to its strong electron-withdrawing nature and superior leaving-group ability. This makes the target compound preferable in reactions requiring rapid displacement, such as palladium-catalyzed cross-couplings .

- Bromo Substitutes : Bromo derivatives (e.g., CAS 1706439-96-4) are less reactive, often necessitating elevated temperatures or stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings. They are more stable under ambient conditions compared to triflates, which may hydrolyze in moist environments .

Structural and Functional Implications Dihydropyridine vs. Piperidine Scaffolds: The dihydropyridine core in the target compound is partially unsaturated, enabling conjugation and redox activity. Protective Groups: The tert-butyl carbamate group is a common protective strategy in all listed compounds, preventing undesired side reactions at the nitrogen atom during synthesis .

Applications in Synthesis

- Cross-Coupling Utility : The target compound’s triflate group is ideal for constructing complex aryl- or heteroaryl-dihydropyridine hybrids, a motif prevalent in pharmaceuticals. Bromo analogs are better suited for stepwise functionalization where slower reactivity is advantageous .

- Biological Relevance : Piperidine derivatives (e.g., CAS 1016555-70-6) are explored for bioactivity due to their structural similarity to alkaloids, while dihydropyridine triflates are primarily synthetic intermediates .

Stability and Handling Considerations

- Triflate Sensitivity : The target compound requires storage under inert conditions (e.g., argon) to prevent hydrolysis of the triflate group. Bromo analogs are less moisture-sensitive and easier to handle .

- Solubility : The triflate’s electronegative fluorine atoms may enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to bromo derivatives, which are more lipophilic .

Biological Activity

tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate, with the CAS number 138647-49-1, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological profiles, including anti-inflammatory and anti-cancer properties.

The molecular formula of this compound is with a molecular weight of 331.31 g/mol. The compound features several functional groups that contribute to its biological activity, including a trifluoromethylsulfonyloxy group, which enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆F₃NO₅S |

| Molecular Weight | 331.31 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 21 |

| Number of Rotatable Bonds | 6 |

| H-bond Acceptors | 8 |

| H-bond Donors | 0 |

Pharmacological Potential

Research indicates that compounds similar to tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine have shown various biological activities:

- Anti-inflammatory Effects : Dihydropyridine derivatives have been reported to inhibit inflammatory mediators and pathways, potentially reducing inflammation in various conditions .

- Anticancer Properties : Some studies suggest that these compounds may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Cardiovascular Benefits : Compounds in this class are often investigated for their ability to modulate calcium channels, which can lead to cardiovascular protective effects .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds. For instance:

- A study published in Pharmaceutical Biology highlighted the synthesis and evaluation of dihydropyridine derivatives for their anti-inflammatory properties. The findings suggested that modifications at the 4-position significantly influenced the biological activity, suggesting a similar potential for tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine .

- Another investigation focused on the structure-activity relationship (SAR) of dihydropyridines indicated that the presence of electron-withdrawing groups like trifluoromethylsulfonyl can enhance the inhibitory effects on certain enzymes involved in inflammation .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways |

| Anticancer | Induces apoptosis in cancer cells |

| Cardiovascular protection | Modulates calcium channels |

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate?

Answer:

The compound is typically synthesized via Hantzsch dihydropyridine synthesis or palladium-catalyzed sulfonylation .

- Hantzsch method involves cyclization of a β-keto ester, aldehyde, and ammonia in refluxing ethanol, followed by trifluoromethylsulfonylation at the 4-position using reagents like trifluoromethanesulfonic anhydride (Tf₂O) .

- Palladium-catalyzed routes (e.g., General Procedure A in ) use tert-butyl 4-oxopiperidine-1-carboxylate as a precursor, reacting with trifluoromethylsulfonyl fluoride (TfF) under catalytic conditions to introduce the sulfonyloxy group .

Key considerations : Optimize reaction time and temperature to avoid over-oxidation or decomposition.

Basic: How can the structure and purity of this compound be validated?

Answer:

Use multi-modal characterization :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity of sulfonylation and dihydropyridine ring conformation .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₂H₁₆F₃NO₆S).

- HPLC or GC-MS for purity assessment, especially to detect residual trifluoromethylsulfonic acid byproducts .

Basic: What functional groups in this compound are most reactive?

Answer:

The trifluoromethylsulfonyloxy (OTf) group and dihydropyridine ring dominate reactivity:

- OTf group : Highly electrophilic, participates in nucleophilic substitutions (e.g., Suzuki couplings or SNAr reactions). Use polar aprotic solvents (THF, DMF) with bases like NaH .

- Dihydropyridine ring : Susceptible to oxidation (e.g., with KMnO₄) to pyridines or reduction (NaBH₄) to tetrahydropyridines. Stabilize with inert atmospheres (N₂/Ar) .

Advanced: How to address contradictions in regioselectivity during substitution reactions?

Answer:

Conflicting reports on substitution sites (C4 vs. C6) arise from solvent polarity and catalyst choice :

- In polar solvents (DMSO), OTf at C4 favors SNAr due to resonance stabilization.

- Palladium catalysts (e.g., Pd(PPh₃)₄) may shift selectivity to C6 via π-allyl intermediates .

Resolution : Use in situ IR or LC-MS to track intermediate formation. Adjust ligand-to-metal ratios to control regiochemistry .

Advanced: What are the stability concerns under varying storage conditions?

Answer:

The compound is hydrolysis-sensitive due to the OTf group:

- Dry storage : Keep at –20°C under anhydrous conditions (argon atmosphere).

- Avoid protic solvents : Decomposition occurs in H₂O or alcohols, releasing triflic acid (highly corrosive). Use stability-indicating assays (TGA/DSC) to monitor degradation .

Basic: Which purification methods are optimal for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf ~0.3–0.5).

- C18 reverse-phase HPLC (acetonitrile/water) for high-purity isolation, especially if polar byproducts persist .

Advanced: How is this compound utilized in synthesizing complex heterocycles?

Answer:

It serves as a versatile electrophilic intermediate :

- Spirocyclic systems : React with bifunctional nucleophiles (e.g., diamines) under Mitsunobu conditions (DIAD, PPh₃) to form spiro-piperidines .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives for drug-discovery scaffolds .

Basic: How does this compound compare to similar dihydropyridine derivatives?

Answer:

- vs. tert-butyl 2-oxo-5,6-dihydropyridine-1-carboxylate : The OTf group enhances electrophilicity, enabling cross-couplings absent in the parent compound .

- vs. nifedipine : Lacks Ca²⁺ channel-blocking activity but offers broader synthetic utility due to the OTf leaving group .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:

Yield discrepancies stem from catalyst deactivation or moisture sensitivity :

- Catalyst optimization : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to improve turnover .

- Stoichiometry adjustments : Increase TfF equivalents (1.5–2.0 eq.) if unreacted oxopiperidine is detected .

Basic: What are common pitfalls in scaling up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.